Phthalocyanatodichlorosilane (CAS 19333-10-9): A Technical Guide for Advanced Research
Phthalocyanatodichlorosilane (CAS 19333-10-9): A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of Phthalocyanatodichlorosilane, a pivotal precursor in the development of advanced photosensitizers for therapeutic and materials science applications. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, purification, characterization, and derivatization of this compound, with a particular focus on its role in photodynamic therapy (PDT).
Introduction: The Significance of a Chloro-Functionalized Silicon Phthalocyanine Core
Phthalocyanatodichlorosilane, systematically named dichloro(29H,31H-phthalocyaninato)silicon and bearing the CAS number 19333-10-9, is a key intermediate in the synthesis of a versatile class of silicon phthalocyanines (SiPcs). Unlike many other metallophthalocyanines, the silicon(IV) center in SiPcs offers two axial coordination sites.[1] This unique structural feature allows for the covalent attachment of a wide array of functional groups, mitigating the aggregation that often quenches the photoactivity of planar phthalocyanine macrocycles.[2] The two chlorine atoms in Phthalocyanatodichlorosilane are reactive leaving groups, making it an ideal starting material for the introduction of diverse axial ligands through nucleophilic substitution. This modularity is central to the design of third-generation photosensitizers with tailored solubility, targeting capabilities, and enhanced photodynamic efficacy.[3]
Physicochemical and Safety Data
A foundational understanding of the physical properties and safety considerations of Phthalocyanatodichlorosilane is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 19333-10-9 | [4] |
| Molecular Formula | C₃₂H₁₆Cl₂N₈Si | [4] |
| Molecular Weight | 611.51 g/mol | [4] |
| Appearance | Purple powder | [4] |
| Melting Point | 430°C (sublimes) | [4] |
| λmax | ~702 nm | [4] |
| Solubility | Insoluble in water; soluble in high-boiling point solvents like quinoline and 1-chloronaphthalene. | [5] |
| Hazard Codes | Xi (Irritant) | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
Safety Precautions: Due to its irritant nature, Phthalocyanatodichlorosilane should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Synthesis and Purification: From Precursors to a High-Purity Intermediate
The synthesis of Phthalocyanatodichlorosilane is typically achieved through a template-driven cyclotetramerization of phthalonitrile derivatives in the presence of a silicon source. The following protocol is a well-established method for its preparation.[6][7]
Synthesis Protocol
Reaction: 4 C₈H₄N₂ + SiCl₄ ⟶ C₃₂H₁₆Cl₂N₈Si + 2 Cl₂
Materials:
-
Phthalonitrile
-
Silicon tetrachloride (SiCl₄)
-
High-boiling point solvent (e.g., quinoline, 1,2,3,4-tetrahydronaphthalene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a multi-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, combine phthalonitrile and the high-boiling point solvent.
-
Heat the mixture to reflux under a continuous flow of inert gas.
-
Slowly add silicon tetrachloride to the refluxing mixture. The reaction is typically exothermic.
-
Maintain the reaction at reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by the appearance of a deep blue or green color.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the crude product with a suitable solvent, such as methanol or acetone, to remove unreacted starting materials and solvent residues.
Purification
The crude Phthalocyanatodichlorosilane often contains unreacted starting materials and oligomeric byproducts. A multi-step purification process is necessary to achieve high purity.
Purification Workflow:
Caption: Purification workflow for Phthalocyanatodichlorosilane.
Detailed Purification Steps:
-
Soxhlet Extraction: The crude product can be purified by Soxhlet extraction with solvents like acetone or ethanol to remove soluble impurities.[6]
-
Acid-Base Washing: Further purification can be achieved by washing the solid with dilute acid (e.g., HCl) and base (e.g., NaOH) to remove any acidic or basic impurities.[5]
-
Column Chromatography: For higher purity, column chromatography using alumina or silica gel is effective.[8] A non-polar eluent system, such as a mixture of toluene and hexane, can be used to separate the desired product from more polar impurities and oligomers.[8]
-
Vacuum Sublimation: The final step for obtaining highly pure Phthalocyanatodichlorosilane is vacuum sublimation.[6][9][10] This technique is particularly effective for removing non-volatile impurities.
Comprehensive Characterization
The identity and purity of the synthesized Phthalocyanatodichlorosilane must be confirmed through a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: The electronic absorption spectrum of Phthalocyanatodichlorosilane is characterized by an intense Q-band in the red region of the spectrum (around 670-700 nm) and a Soret band (or B-band) in the near-UV region (around 350-400 nm).[11][12] The exact position of the Q-band is solvent-dependent.[13][14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the phthalocyanine macrocycle. The absence of a C≡N stretching band (around 2230 cm⁻¹) from the phthalonitrile starting material is a key indicator of a successful reaction.[16] A band in the region of 475 cm⁻¹ can be attributed to the Si-Cl stretch.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry and Elemental Analysis
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[11][20][21][22][23][24] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₃₂H₁₆Cl₂N₈Si (611.51 g/mol ).
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the calculated theoretical values for C₃₂H₁₆Cl₂N₈Si (C, 62.85%; H, 2.64%; N, 18.32%).[25][26][27][28][29][30]
Reactivity and Derivatization for Photodynamic Therapy
The true utility of Phthalocyanatodichlorosilane lies in its role as a versatile precursor for the synthesis of functionalized silicon phthalocyanines. The two axial chlorine atoms are readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups.
Hydrolysis to Dihydroxysilylphthalocyanine
A common and crucial first step in the derivatization of Phthalocyanatodichlorosilane is its hydrolysis to the corresponding dihydroxy species, SiPc(OH)₂.[1][5][26][28][31]
Hydrolysis Protocol:
-
Suspend Phthalocyanatodichlorosilane in a suitable solvent mixture, such as pyridine and water.
-
Reflux the mixture for several hours.
-
The progress of the hydrolysis can be monitored by the disappearance of the starting material (e.g., by TLC).
-
Upon completion, the dihydroxysilylphthalocyanine can be isolated by filtration and washing with water and organic solvents.
Derivatization for Enhanced Photodynamic Efficacy
The dihydroxy intermediate, SiPc(OH)₂, serves as a platform for introducing axial ligands that can enhance the photosensitizer's properties for PDT.[32][33]
Derivatization Strategies:
Caption: Derivatization pathways for Dihydroxysilylphthalocyanine.
Mechanism of Action in Photodynamic Therapy
Silicon phthalocyanines are potent photosensitizers that, upon activation with light of a specific wavelength, can induce cell death. The primary mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[34]
Photochemical Mechanism:
Caption: Jablonski diagram illustrating the photochemical mechanism of PDT.
Upon absorption of light, the silicon phthalocyanine is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). Singlet oxygen then induces oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.[34]
Singlet Oxygen Quantum Yields of Silicon Phthalocyanines:
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). Higher ΦΔ values generally correlate with greater photodynamic activity.
| Silicon Phthalocyanine Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| G₁-SiPc(NO₂)₄ | 0.43 | [4] |
| G₂-SiPc(NO₂)₈ | 0.30 | [4] |
| G₃-SiPc(NO₂)₁₆ | 0.32 | [4] |
| Axially Substituted SiPc with 4-diphenylamino-1,1'-biphenyl-4-ol | ~0.20 | [35] |
| Quaternized derivative of the above | 0.26 (in water) | [35] |
| Various SiPcs with different axial ligands | 0.15 - 0.20 | [36] |
In-Vitro Evaluation of Photodynamic Activity: A General Protocol
The following is a generalized protocol for assessing the in-vitro photodynamic efficacy of a novel photosensitizer derived from Phthalocyanatodichlorosilane.
Materials:
-
Cancer cell line (e.g., human breast cancer cell line MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Light source with a wavelength corresponding to the Q-band of the photosensitizer (e.g., a diode laser or a filtered lamp)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer diluted in cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells with PBS to remove any unbound compound.
-
Irradiation: Add fresh medium to the cells and expose them to the light source for a defined period. The light dose (J/cm²) should be carefully controlled. A set of "dark toxicity" plates (treated with the photosensitizer but not exposed to light) should be included.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours) to allow for the induction of cell death.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curves.
Conclusion and Future Perspectives
Phthalocyanatodichlorosilane is a cornerstone molecule in the development of advanced silicon phthalocyanine-based technologies. Its robust synthesis and versatile reactivity provide a gateway to a vast chemical space of functional photosensitizers. The ability to precisely tune the physicochemical and biological properties of these molecules through axial ligand modification continues to drive innovation in photodynamic therapy and other light-based applications. Future research will likely focus on the development of novel derivatization strategies to create "smart" photosensitizers that can be activated by specific tumor microenvironments, further enhancing the selectivity and efficacy of photodynamic treatments.
References
- Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prost
- The effect of axial ligands on the quantum yield of singlet oxygen of new silicon phthalocyanine. (2016). SPIE Digital Library.
- Silicon phthalocyanines: synthesis and resurgent applications. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- The spectrum of the determination of singlet oxygen quantum yield for 2... (n.d.).
- Silicon octaphenoxyphthalocyanines: Photostability and singlet oxygen quantum yields. (n.d.).
- † 1H-NMR and 13C-NMR Spectra. (n.d.). Source not available.
- A Silicon Phthalocyanine and a Silicon Naphthalocyanine: Synthesis, Electrochemistry, and Electrogener
- The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II. (n.d.). NIH.
- NJC - RSC Publishing - The Royal Society of Chemistry. (n.d.). RSC Publishing.
- Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary. (2021). Source not available.
- 1 H (top) and 13 C (bottom) NMR spectra of compound 10 in CDCl 3. (n.d.).
- Chromatographic separation of phthalocyanine compounds. (n.d.). DigitalCommons@EMU.
- (a) 1 H-NMR spectrum of 2; (b) 13 C-NMR spectrum of 2. (n.d.).
- Phthalocyanines: Structure, Synthesis, Purification and Applic
- An International Study Evaluating Elemental Analysis. (n.d.). PMC - PubMed Central.
- Purification and characterization of phthalocyanines. (1982). Semantic Scholar.
- Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. (n.d.). PubMed.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Source not available.
- UV‐Vis absorption spectra of compound (4) in different solvents at 1.00... (n.d.).
- (a) UV–Vis spectra of 4 in different solvents. (b) 4 in DCM at... (n.d.).
- Development of phthalocyanines for photodynamic therapy. (n.d.).
- (PDF) An International Study Evaluating Elemental Analysis. (2022).
- Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (n.d.). PubMed Central.
- Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Transl
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Cooperative Institute for Research in Environmental Sciences.
- Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021). PubMed.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- Research Progress on the Phthalocyanine Based Targeting Photosensitizers in Photodynamic Therapy. (n.d.).
- (PDF) An International Study Evaluating Elemental Analysis. (n.d.).
- Mass spectrometry (video). (n.d.). Khan Academy.
- UV-Visible Solvents. (n.d.). Sigma-Aldrich.
- Chapter 6 Elemental Analysis and Biological Characterization. (n.d.).
- Sublimation Theory. (n.d.). Chemistry Online @ UTSC.
- Instrumentation | Mass Spectrometry Facility | SIU. (n.d.). SIU.
- Novel mass spectrometry technology development for large organic particle analysis. (n.d.). RSC Publishing.
- Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. (n.d.). PubMed.
- Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. (2021). YouTube.
- UV solvents.pdf. (n.d.). Source not available.
Sources
- 1. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. commons.emich.edu [commons.emich.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. Instrumentation | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]
- 23. Novel mass spectrometry technology development for large organic particle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cires1.colorado.edu [cires1.colorado.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. organicchemistrydata.org [organicchemistrydata.org]
- 32. researchgate.net [researchgate.net]
- 33. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
